![molecular formula C12H13BrFNO B1392958 1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine CAS No. 1022931-92-5](/img/structure/B1392958.png)

1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine

Übersicht

Beschreibung

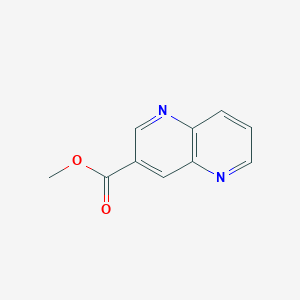

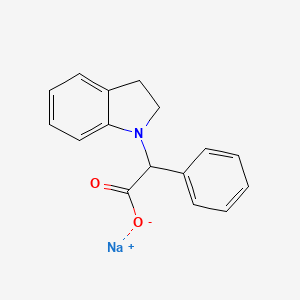

“1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its sp3 hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Synthesis Analysis

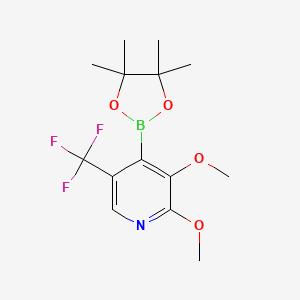

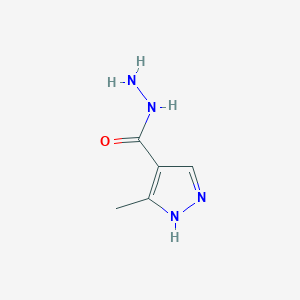

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, catalytic protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis

The molecular structure of “1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine” is characterized by a pyrrolidine ring attached to a 4-Bromo-2-fluorophenyl group via an acetyl linkage . The pyrrolidine ring is a significant feature due to the stereogenicity of carbons .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Synthesis of Biologically Active Compounds

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an intermediate crucial for synthesizing various biologically active compounds, can be created using 1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine derivatives (Wang et al., 2016).

Potential in Pharmaceutical Development

The compound's derivatives have been investigated for their potential in developing new pharmaceuticals, such as anti-cancer drugs (Murthy et al., 2017).

Biological and Chemical Studies

Antagonist for Nicotinic Acetylcholine Receptor

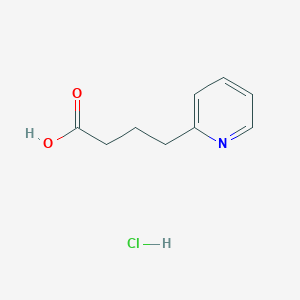

Some derivatives have been utilized as antagonists for the nicotinic acetylcholine receptor in PET imaging, highlighting their utility in neuroscientific research (Roger et al., 2006).

Role in Synthesis of NK1 Receptor Antagonist

Pyrrolidine-derived lactamides, including 4-fluorophenyl substituted oxazinone, a key intermediate in synthesizing NK1 receptor antagonists, show the compound's relevance in therapeutic research (Devine et al., 2002).

Anticoccidial Agent Studies

Derivatives of this compound have been prepared and evaluated as anticoccidial agents, showing activity against Eimeria tenella PKG, a cGMP-dependent protein kinase (Qian et al., 2006).

Antioxidant and Antifungal Properties

The incorporation of pyrrolidine, fluorine, and bromine into certain selenazolopyrimidines has shown significant antioxidant and antifungal activities, indicating potential applications in treating candidiasis, cancer, and neurodegenerative diseases (Sheikhi-Mohammareh et al., 2020).

Molecular Structure and Interaction Studies

Pyrrolidine to Pyrrolidine Ring Transformation

A study has documented the transformation from a piperidine to a pyrrolidine ring, providing insights into molecular structural changes under certain conditions (Ambrožič et al., 1998).

Crystal Structure Analysis

Investigations into the crystal structures of related compounds have provided insights into the molecular geometry and interactions, important for understanding its pharmacological potential (Shalaby et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO/c13-10-4-3-9(11(14)8-10)7-12(16)15-5-1-2-6-15/h3-4,8H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNYDJTUEBGABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392875.png)

![1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392882.png)

![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1392883.png)

![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B1392885.png)

![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1392886.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392892.png)

![3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B1392894.png)